molecular formula C9H10BrN3 B2864471 4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene CAS No. 2225127-02-4

4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene

Cat. No.: B2864471
CAS No.: 2225127-02-4
M. Wt: 240.104
InChI Key: GBALFAIFBJLHQF-SSDOTTSWSA-N
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Description

4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene is an organic compound that features a bromine atom, a methyl group, and an azido group attached to a benzene ring

Scientific Research Applications

4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Utilized in the study of azido group reactivity and its interactions with biological molecules.

    Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.

    Industry: Employed in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene typically involves the following steps:

    Methylation: The addition of a methyl group to the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination, methylation, and azidation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Reduction Reactions: The azido group can be reduced to an amine group.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium tert-butoxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Reduction: Formation of 4-[(1R)-1-Aminoethyl]-1-bromo-2-methylbenzene.

    Oxidation: Formation of 4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzoic acid.

Mechanism of Action

The mechanism of action of 4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene involves its reactivity with various molecular targets The azido group can participate in click chemistry reactions, forming stable triazole linkages

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylbenzene: Lacks the azido group, making it less reactive in certain chemical reactions.

    4-[(1R)-1-Azidoethyl]-2-methylbenzene:

Uniqueness

4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene is unique due to the presence of both the azido and bromine groups, which confer distinct reactivity and versatility in chemical synthesis and research applications.

Properties

IUPAC Name

4-[(1R)-1-azidoethyl]-1-bromo-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c1-6-5-8(3-4-9(6)10)7(2)12-13-11/h3-5,7H,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBALFAIFBJLHQF-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)N=[N+]=[N-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H](C)N=[N+]=[N-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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